2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)SULFANYL]ACETIC ACID
Description
Properties
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)16(17(22)19-13)23-9-14(20)21/h1-8H,9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRIPHZPZEULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid typically involves the reaction of 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a quinoline core exhibit significant anticancer properties. The presence of the chloro and phenyl groups in 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid enhances its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Enzyme Inhibition
Another significant application lies in enzyme inhibition. The quinoline derivatives have been studied for their potential to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition can lead to therapeutic effects in conditions like inflammation and cancer .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of This compound and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .
Study 2: Antimicrobial Testing
A recent investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The study found that the compound showed a minimum inhibitory concentration (MIC) comparable to commonly used antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Interacting with cellular receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Quinoline derivatives with sulfur-containing groups at position 3 demonstrate varied bioactivity, including antiviral and anti-inflammatory effects. The target compound’s sulfanyl acetic acid group may offer a unique pharmacophore for targeting enzymes or receptors requiring both polar and hydrophobic interactions .
Physicochemical Properties
- LogP Predictions : The target compound’s logP is estimated to be higher than CAS 669754-82-9 (piperidine-3-carboxylic acid derivative) due to reduced polarity but lower than 6b (piperidine-1-carboditioate).
- Solubility: Sulfanyl acetic acid’s ionization at physiological pH likely improves aqueous solubility compared to non-ionizable analogs .
Biological Activity
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-Yl)Sulfanyl]Acetic Acid (CAS Number: 523990-95-6) is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C23H16ClN2O2S, with a molar mass of 438.9 g/mol. The compound features a quinoline core, which is known for various biological activities.
Research indicates that compounds with a similar structure to this compound exhibit diverse biological activities:
- Antitumor Activity : Studies have shown that related compounds can inhibit tumor growth by blocking specific signaling pathways such as the ERK pathway and downregulating CD44 expression, which is crucial for cancer cell metastasis .
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses by affecting cytokine production and immune cell activation .
- Antioxidant Properties : The presence of the quinoline moiety often correlates with antioxidant activity, providing protective effects against oxidative stress in cellular systems .
Biological Activity Data
Table 1 summarizes key findings from various studies regarding the biological activity of related compounds.
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of ERK pathway | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antioxidant | Reduction of oxidative stress |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. The study emphasized the importance of further investigation into its mechanism and efficacy in vivo .
- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration, indicating its potential as an anti-inflammatory drug .
- Oxidative Stress Study : Research indicated that treatment with related compounds led to increased levels of endogenous antioxidants and decreased markers of oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid?
- Methodology : Synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield and purity. For example, THF is commonly used as a solvent for intermediate isolation, and acetic acid/ethyl acetate mixtures aid precipitation .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize time and reagent stoichiometry. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .
Q. How is the compound characterized structurally and functionally?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., quinoline ring protons resonate at δ 6.5–8.5 ppm; sulfanylacetic protons appear as singlet/triplet near δ 3.5–4.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C17H13ClNO3S: 346.0365) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine bond lengths/angles, confirming spatial arrangement of the sulfanylacetic moiety and dihydroquinoline core .
Q. What stability considerations are critical during storage and handling?
- Methodology :
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for quinoline derivatives).
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent oxidation of the sulfanyl group .
- Solubility : Prefer DMSO or DMF for stock solutions; avoid aqueous buffers at extreme pH to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in sulfanyl group incorporation?
- Methodology :
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions to enhance regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones) and adjust reducing agents (e.g., Na2S2O4) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodology :
- Molecular Docking : Utilize AutoDock Vina to model interactions with biological targets (e.g., immunoproteasome subunits) based on the sulfanylacetic moiety’s electrostatic potential .
- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity; correlate with experimental IC50 values in enzyme inhibition assays .
Q. How do crystallographic data resolve contradictions in reported bond lengths?
- Methodology :
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Twinned Crystal Analysis : Apply SHELXD/SHELXE for deconvolution of overlapping reflections in cases of pseudo-merohedral twinning .
- Validation Tools : Check CIF files with PLATON to identify outliers in bond angles/distances .
Q. What strategies mitigate biological assay interference from compound aggregation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
